1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Description
1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a benzimidazole core structure This compound is notable for its diverse functional groups, including a nitro group, a methoxyphenyl group, and a sulfonyl-imidazolidinyl moiety
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O6S2/c1-17-3-10-21(11-4-17)39(35,36)30-14-13-29(25(30)18-5-8-20(37-2)9-6-18)24(32)16-38-26-27-22-12-7-19(31(33)34)15-23(22)28-26/h3-12,15,25H,13-14,16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULHYWMGXUEUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzimidazole core, followed by the introduction of the nitro group through nitration reactions. Subsequent steps involve the formation of the imidazolidinyl moiety and the attachment of the methoxyphenyl and sulfonyl groups. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bonds in the benzimidazole ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone include other benzimidazole derivatives with different substituents. For example:
2-[(2-{2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-5-nitro-1H-benzimidazole: This compound has a chlorophenyl group instead of a methoxyphenyl group.
2-[(2-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-5-amino-1H-benzimidazole: This compound has an amino group instead of a nitro group.
The uniqueness of 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
